N-Fluoro-4-methyl-N-tosylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fluoro-4-methyl-N-tosylbenzenesulfonamide is an organofluorine compound widely used in organic synthesis. It is known for its ability to introduce fluorine atoms into organic molecules, making it a valuable reagent in various chemical reactions. The compound has the molecular formula C14H14FNO4S2 and a molecular weight of 343.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fluoro-4-methyl-N-tosylbenzenesulfonamide can be synthesized through the reaction of benzenesulfonimide with fluorine. The reaction typically involves the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Fluoro-4-methyl-N-tosylbenzenesulfonamide undergoes various types of chemical reactions, including:
Fluorination: It acts as an electrophilic fluorinating agent, introducing fluorine atoms into organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Selectfluor: A widely used fluorinating agent.
N-fluorobenzenesulfonimide: Another fluorinating agent used in similar reactions.
Major Products Formed
The major products formed from reactions involving this compound include fluorinated and aminated aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
N-Fluoro-4-methyl-N-tosylbenzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Fluoro-4-methyl-N-tosylbenzenesulfonamide involves the transfer of a fluorine atom to the target molecule. This process is facilitated by the electrophilic nature of the compound, which allows it to react with nucleophilic sites on the target molecule. The molecular targets and pathways involved in these reactions include aromatic C-H bonds and amino groups .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Another widely used fluorinating agent with similar properties.
Selectfluor: A commercially available fluorinating agent used in similar reactions.
Uniqueness
N-Fluoro-4-methyl-N-tosylbenzenesulfonamide is unique due to its ability to introduce both fluorine and amino groups into aromatic compounds. This dual functionality makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C14H14FNO4S2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-fluoro-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO4S2/c1-11-3-7-13(8-4-11)21(17,18)16(15)22(19,20)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
XLUARGGSRWIBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.